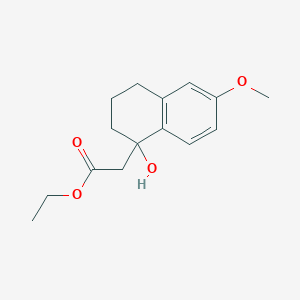
Ethyl 1,2,3,4-tetrahydro-1-hydroxy-6-methoxy-1-naphthaleneacetate
Cat. No. B8359427
M. Wt: 264.32 g/mol
InChI Key: OJSCTLKBKARHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04499289
Procedure details


A solution of 1.41 g (19 mmoles) of isopropylmethylamine in 10 ml of tetrahydrofuran was cooled to -78°, and 6.6 ml 1.1 equiv~1.67 M (11 mmoles) of n-butyllithium was added dropwise. After fifteen minutes at -78°, a solution of 0.88 g (10 mmoles) of ethyl acetate in 3 ml of tetrahydrofuran was added dropwise. After stirring for ten minutes at -78° a solution of 1.76 g (10 mmoles) of 6-methoxy-1-tetralone in 5 ml of tetrahydrofuran was added. After ten minutes the mixture was acidified with 10% hydrochloric acid and concentrated to dryness. The residue was extracted into diethyl ether, and the organic phase was washed with brine, dried over magnesium sulfate, filtered and concentrated. The crude material was chromatographed on silica gel to give 2.4 g of the title compound as an oil. Structure assignment was confirmed by the proton nmr spectrum.








Name
Identifiers


|
REACTION_CXSMILES
|
C(NC)(C)C.C([Li])CCC.[C:11]([O:14][CH2:15][CH3:16])(=[O:13])[CH3:12].[CH3:17][O:18][C:19]1[CH:20]=[C:21]2[C:26](=[CH:27][CH:28]=1)[C:25](=[O:29])[CH2:24][CH2:23][CH2:22]2.Cl>O1CCCC1>[OH:29][C:25]1([CH2:12][C:11]([O:14][CH2:15][CH3:16])=[O:13])[C:26]2[C:21](=[CH:20][C:19]([O:18][CH3:17])=[CH:28][CH:27]=2)[CH2:22][CH2:23][CH2:24]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.41 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
11 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
0.88 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
1.76 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2CCCC(C2=CC1)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After fifteen minutes at -78°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted into diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was chromatographed on silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1(CCCC2=CC(=CC=C12)OC)CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
